methyl 6-bromo-2H-chromene-3-carboxylate
Description
Overview of the Chromene Heterocyclic Framework in Medicinal Chemistry and Organic Synthesis
The chromene nucleus is a prevalent structural motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. nih.govnih.gov These oxygen-containing heterocycles are integral to the structure of natural compounds like alkaloids, tocopherols (B72186), flavonoids, and anthocyanins. researchgate.net In medicinal chemistry, chromene derivatives have garnered substantial attention as promising candidates for drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticoagulant activities. nih.govnih.govresearchgate.net The versatility of the chromene scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties. nih.gov Its unique structure facilitates interactions with various biological targets through different types of bonding, such as hydrophobic interactions, pi-stacking, and hydrogen bonding. nih.gov
From the perspective of organic synthesis, the chromene framework serves as a valuable building block for the construction of more complex molecules. organic-chemistry.org A variety of synthetic methodologies have been developed to access functionalized chromenes, highlighting the importance of this scaffold in the creation of novel molecular entities. organic-chemistry.org
Importance of Bromine Substitution in Chromene Derivatives for Chemical Reactivity and Biological Modulation
The introduction of a halogen atom, particularly bromine, onto the chromene ring system significantly influences its chemical and biological characteristics. Bromine, being an electron-withdrawing group, can alter the electron distribution within the molecule, thereby affecting its reactivity in chemical transformations. This modification can be strategically employed to facilitate subsequent synthetic steps or to enhance the molecule's interaction with a biological target.
From a biological standpoint, the presence of a bromine atom can lead to enhanced pharmacological activity. For instance, studies on structure-activity relationships (SAR) have shown that the position and nature of substituents on the chromene ring are critical for its biological effects. nih.gov The incorporation of bromine can influence factors such as lipophilicity, which affects how a molecule crosses biological membranes, and can also lead to specific interactions with target enzymes or receptors. The development of brominated chromene derivatives has been a key strategy in the quest for more potent and selective therapeutic agents. rsc.org
Rationale for Focusing on Methyl 6-bromo-2H-chromene-3-carboxylate within the Context of Advanced Chemical Research
This compound is a specific derivative that has emerged as a focal point in advanced chemical research. This particular compound serves as a versatile intermediate for the synthesis of a wide range of novel heterocyclic compounds with potential therapeutic applications. mdpi.com The bromine atom at the 6-position and the methyl carboxylate group at the 3-position provide two distinct points for chemical modification, allowing for the creation of a library of derivatives with diverse functionalities.
The investigation of this compound and its analogues is driven by the continuous search for new and effective drugs. Research has demonstrated that derivatives synthesized from this scaffold exhibit promising biological activities, including potential as anticancer agents. researchgate.net The systematic exploration of this compound's chemical space is crucial for understanding the structure-activity relationships that govern its biological effects and for the rational design of new therapeutic molecules.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 177496-79-6 | sigmaaldrich.com |
| Molecular Formula | C11H9BrO3 | sigmaaldrich.com |
| InChI Key | CEULXKZILRCRET-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 96% | sigmaaldrich.com |
| Storage Temperature | Room Temperature (Sealed in dry) | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULXKZILRCRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570832 | |
| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177496-79-6 | |
| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways of Methyl 6 Bromo 2h Chromene 3 Carboxylate and Its Precursors
Established Synthetic Routes to 2H-Chromene-3-carboxylates
The synthesis of 2H-chromene-3-carboxylates, the core structure of the target molecule, can be achieved through various established methods. These routes often involve the formation of the heterocyclic ring system from acyclic precursors.
Cyclization Reactions of Substituted Precursors
One of the primary methods for synthesizing 2H-chromenes involves the cyclization of appropriately substituted precursors. A common strategy is the reaction of salicylaldehydes with activated alkenes. For instance, the reaction of 2-hydroxybenzaldehydes with various activated alkenes under Baylis–Hillman conditions can lead to the regioselective cyclization to form 3-substituted chromene derivatives. researchgate.net Similarly, the cyclization of substituted propargylic aryl ethers using electrophilic reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) can produce 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org This method demonstrates good tolerance for various functional groups. organic-chemistry.org
Another approach involves a one-pot tandem conjugate addition, hydrolysis, and elimination sequence. The reaction of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters with aqueous potassium hydroxide (B78521) provides a convenient route to 2H-chromene-3-carboxylic acids. researchgate.net
Knoevenagel Condensation and Intramolecular Cyclization Approaches
The Knoevenagel condensation is a powerful tool in organic synthesis and has been successfully applied to the formation of coumarin-3-carboxylic esters, which are closely related to the target chromene structure. biomedres.uswikipedia.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a malonate ester, with a carbonyl compound, like salicylaldehyde, followed by an intramolecular cyclization. biomedres.uswikipedia.org
A notable example is the L-proline mediated Knoevenagel condensation of salicylaldehydes with malonate esters, which provides good to very good yields of the corresponding coumarins under mild conditions. biomedres.us The use of a catalyst like piperidine (B6355638) in ethanol (B145695) is also common for this transformation. nih.gov Furthermore, a sequential Knoevenagel condensation followed by cyclization has been developed for the synthesis of various heterocyclic systems, including indene (B144670) and benzofulvene derivatives, highlighting the versatility of this approach. nih.gov The reaction of 2-hydroxybenzaldehydes with ethyl trifluoroacetoacetate under solvent-free conditions using a silica-immobilized L-proline catalyst also proceeds via a Knoevenagel condensation followed by intramolecular cyclization to yield 2-(trifluoromethyl)-2H-chromene-3-carboxylate esters. msu.edu
Synthesis of 6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid from Key Intermediates
The synthesis of the direct precursor, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, involves the strategic introduction of the bromine atom and the formation of the carboxylic acid functionality from a suitable synthon.
Utilizing 3-Acetyl-6-bromo-2H-chromen-2-one as a Synthon
3-Acetyl-6-bromo-2H-chromen-2-one serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. nih.govresearchgate.net This key intermediate can be prepared by reacting 5-bromosalicylaldehyde (B98134) with methyl vinyl ketone in the presence of potassium carbonate. prepchem.com Its acetyl group provides a reactive handle for further chemical modifications.
The bromination of the acetyl group in 3-acetyl-2H-chromen-2-ones is a crucial step in elaborating the structure. While traditional methods often use corrosive liquid bromine, greener alternatives have been explored. semanticscholar.org Tetrabutylammonium tribromide (TBATB) has emerged as an effective and more environmentally friendly brominating agent. semanticscholar.orgarkat-usa.org The reaction of 3-acetyl-2H-chromen-2-ones with TBATB in a solvent like polyethylene (B3416737) glycol-600 (PEG-600) can afford the corresponding 3-(2-bromoacetyl)-2H-chromen-2-ones. semanticscholar.orgarkat-usa.org This reagent is a stable, crystalline solid, making it easier and safer to handle compared to liquid bromine. semanticscholar.org
The kinetics and products of bromination using both bromine and tribromide salts have been studied, revealing insights into the reaction mechanisms. nih.gov The reaction of 3-acetylcoumarin (B160212) with bromine in chloroform (B151607) has also been reported as a method to obtain 3-(2-bromoacetyl)-2H-chromen-2-one. mdpi.com
Efforts towards sustainable synthesis have focused on optimizing reaction conditions to improve yields, reduce waste, and utilize greener reagents. The use of TBATB in a recyclable solvent like PEG-600 represents a significant step in this direction. semanticscholar.orgarkat-usa.org One-pot syntheses are particularly attractive as they reduce the number of workup and purification steps. For example, a one-pot, three-component reaction involving 3-acetyl-2H-chromen-2-one, TBATB, and o-phenylenediamine (B120857) has been developed to synthesize 3-(quinoxalin-2-yl)-2H-chromen-2-ones in excellent yields. semanticscholar.orgarkat-usa.org This approach was found to be superior to the stepwise method in terms of reaction yields. arkat-usa.org
Further research into optimizing these reactions, including catalyst selection and solvent choice, continues to be an active area of investigation to develop more efficient and environmentally benign synthetic routes.
General Procedures for Coumarin (B35378) Derivative Preparation
The synthesis of coumarin derivatives, which form the core structure of methyl 6-bromo-2H-chromene-3-carboxylate, can be achieved through several established methods. These reactions typically involve the condensation of phenols with β-ketoesters or other suitable methylene compounds. nih.govbyjus.com
One prevalent method is the Pechmann condensation, which utilizes phenols and β-ketoesters in the presence of a condensing agent. byjus.com Various catalysts, including concentrated sulfuric acid, trifluoroacetic acid, and metal chlorides, have been employed to facilitate this reaction. jsynthchem.com A notable example involves the reaction of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate, to form the coumarin ring system. jsynthchem.com The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the reaction's efficiency and yield. jsynthchem.comnih.gov
Another common approach is the Knoevenagel condensation, which involves the reaction of substituted salicylaldehydes with active methylene compounds like dimethyl malonate or ethyl cyanoacetate. nih.gov This method often employs a basic catalyst, such as piperidine, and can be performed in various solvents, including deep eutectic solvents which can act as both the solvent and catalyst. nih.gov
The general procedure for preparing coumarin derivatives often involves mixing the phenolic starting material with the appropriate β-ketoester or active methylene compound in the presence of a catalyst. The reaction mixture is then typically heated to a specific temperature for a set duration until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). jsynthchem.comnih.gov The product is then isolated and purified using standard laboratory techniques.
Esterification Reactions for this compound Synthesis
The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 6-bromo-2H-chromene-3-carboxylic acid. This transformation can be achieved through several methods, with the Fischer esterification being a prominent example. youtube.comyoutube.com
Fischer esterification involves reacting the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. youtube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com
Alternatively, esterification can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with the alcohol. youtube.com Another method involves the alkylation of a carboxylate salt. The carboxylic acid is first deprotonated with a base, such as sodium hydroxide, to form the carboxylate. This carboxylate then acts as a nucleophile in an SN2 reaction with an alkyl halide, like methyl iodide, to yield the ester. youtube.com
The choice of esterification method depends on factors such as the stability of the starting material and the desired reaction conditions.
Advanced Catalytic Transformations for Chromene Derivatization
The functionalization of the chromene core, particularly at the bromine-substituted position, opens up avenues for creating a diverse range of derivatives. Advanced catalytic transformations, such as palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H activation, are powerful tools for achieving this. wikipedia.orgnih.govlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the context of this compound, the bromine atom at the 6-position serves as the electrophilic partner (the organohalide).
While direct examples for the synthesis of trimethylsilyl (B98337) substituted benzopyran derivatives from this compound are not explicitly detailed in the provided context, the principles of palladium-catalyzed cross-coupling reactions can be applied. A similar transformation, the Hiyama coupling, involves the coupling of an organohalide with an organosilane. This suggests a potential pathway where this compound could react with a trimethylsilyl-containing organometallic reagent in the presence of a suitable palladium catalyst to yield the desired trimethylsilyl substituted benzopyran derivative.
Bromo carboxylates, such as this compound, are suitable substrates for Suzuki reactions. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the aryl bromide. The Suzuki reaction tolerates a wide range of functional groups, making it a versatile tool for the derivatization of complex molecules. researchgate.netmdpi.com The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comnih.gov For instance, the use of specific phosphine (B1218219) ligands can be critical for the success of these reactions. libretexts.org
A typical Suzuki reaction involving a bromo carboxylate would entail reacting it with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base such as K₃PO₄ or Cs₂CO₃ in a suitable solvent like dioxane or toluene/water. mdpi.comacs.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 6-Aryl-2H-chromene-3-carboxylate |
| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 6-Vinyl-2H-chromene-3-carboxylate |
Rhodium(III)-catalyzed C-H Activation for Derivative Optimization
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical approach to creating complex molecules. nih.govresearchgate.netscispace.com This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds, often guided by a directing group within the substrate. researchgate.net
While specific examples of Rh(III)-catalyzed C-H activation on this compound are not provided, the principles of this chemistry suggest potential applications for its derivatization. For instance, if a suitable directing group is present on the chromene scaffold, a Rh(III) catalyst could facilitate the coupling of a C-H bond with various partners, such as alkenes, alkynes, or imines. nih.govnih.gov
The development of new ligands for rhodium catalysts has been shown to improve the regioselectivity of these transformations. nih.gov The mechanism of Rh(III)-catalyzed C-H activation often involves the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination. nih.gov
| Substrate with Directing Group | Coupling Partner | Catalyst System | Potential Product |
| Chromene Derivative | Alkene | [Cp*RhCl₂]₂ / AgSbF₆ | Alkenylated Chromene |
| Chromene Derivative | Imine | Rh(III) catalyst | Aminated Chromene Derivative |
Metal-free and Palladium-catalyzed C-H Arylation
The direct functionalization of C-H bonds represents a powerful and atom-economical strategy in organic synthesis. For chromene scaffolds, both metal-free and palladium-catalyzed C-H arylation methods have been developed, offering pathways to novel analogs.
Metal-free C-H Arylation:
Metal-free C-H arylation of heteroarenes has emerged as an environmentally benign alternative to traditional cross-coupling reactions. nih.gov These reactions often utilize diaryliodonium salts as arylating agents. For instance, the arylation of electron-rich heteroarenes can proceed through the in situ generation of σ-heteroaryl iodine(III) intermediates. nih.gov While direct application to this compound is not extensively detailed, the principles have been applied to related heterocyclic systems like indoles and pyridinones. nih.gov The late-stage C-2 arylation of such pharmacophores provides a practical route to N-heterobiaryl derivatives, which are prevalent in pharmaceuticals and natural products. nih.gov
Palladium-catalyzed C-H Arylation:
Palladium catalysis is a cornerstone of C-H functionalization, enabling the arylation of both C(sp²)–H and C(sp³)–H bonds. A notable application is the enantioselective arylation of cyclopropyl (B3062369) C–H bonds using a chiral Pd(II) catalyst with mono-protected amino acid (MPAA) ligands, which proceeds through a Pd(II)/Pd(IV) catalytic cycle and yields products with excellent enantiomeric excess. nih.gov
In the context of chromene synthesis, a highly efficient method involves the palladium-catalyzed coupling of N-tosylhydrazones and β-bromostyrenes. rsc.org This reaction is proposed to proceed via the formation of a vinyl palladium species through carbene migratory insertion, followed by intramolecular nucleophilic substitution to form the 2H-chromene ring. rsc.org Furthermore, palladium-catalyzed C-N bond formation has been effectively used for the aryl amination of 6-bromo and 6-chloropurine (B14466) nucleosides, demonstrating the utility of palladium catalysts in coupling aryl groups to halogenated heterocycles. nih.gov This suggests the potential for similar transformations on the 6-bromo position of the chromene core.
Table 1: Examples of Palladium-Catalyzed Arylation Reactions
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Pd(II)/MPAA Ligand | Cyclopropylmethylamines and Aryl Iodides | Highly enantioselective (up to 99.5% ee); proceeds via Pd(II)/Pd(IV) cycle. nih.gov | nih.gov |
| Pd(OAc)₂/Xantphos/Cs₂CO₃ | 6-Bromopurine Nucleosides and Arylamines | Efficient C-N bond formation; applicable to related chloro-derivatives. nih.gov | nih.gov |
| Palladium Catalyst | N-Tosylhydrazones and β-Bromostyrenes | Forms 2H-chromene core via carbene migratory insertion and intramolecular substitution. rsc.org | rsc.org |
Cobalt(II)-porphyrin Catalysis in 2H-Chromene Synthesis
Cobalt(II)-porphyrin complexes are effective catalysts for a variety of chemical transformations, acting as models for cytochrome P450 enzymes. nih.gov These catalysts leverage a one-electron catalytic approach for homolytic radical chemistry. wikipedia.org
These catalysts are known to activate reagents like organic azides to generate nitrogen-centered radicals in a controlled manner, which can then undergo reactions such as aziridination. wikipedia.orgnih.gov Chiral cobalt(II)-porphyrin complexes have been explored for asymmetric amination and cyclopropanation reactions, although with varying degrees of success in enantioselectivity. researchgate.net While cobalt-based catalysts are used in the synthesis of various organic compounds, including benzoquinones, their specific application for the direct synthesis of 2H-chromenes like this compound is not prominently featured in the reviewed literature. google.com However, their established ability to catalyze complex organic transformations suggests potential applicability.
Table 2: Key Attributes of Cobalt(II)-porphyrin Catalysts
| Attribute | Description | Reference |
|---|---|---|
| Stability | High thermal and coordination stability due to the macrocyclic chelation effect of the porphyrin ligand. wikipedia.org | wikipedia.org |
| Mechanism | Involves one-electron transfer, facilitating homolytic radical chemistry. wikipedia.org | wikipedia.org |
| Selectivity | The electronic nature of porphyrin substituents influences catalyst stability and selectivity. nih.gov | nih.gov |
| Applications | Used in oxidation, cyclopropanation, and aziridination reactions. nih.govnih.gov | nih.govnih.gov |
Multicomponent Synthesis Strategies for Related Chromene Systems
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCR strategies have been developed for the synthesis of diverse chromene and related heterocyclic systems. ajgreenchem.comrsc.org
One-pot, three-component syntheses are particularly common for producing 2-amino-4H-chromene derivatives. These reactions typically involve the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative (such as α- or β-naphthol or resorcinol). ajgreenchem.comkchem.org Various catalysts have been employed to promote these reactions, including inexpensive and non-toxic options like sodium carbonate, the biocatalyst L-proline, and recoverable magnetic catalysts like ilmenite (B1198559) (FeTiO₃). ajgreenchem.comkchem.orgnih.gov These methods are often performed under environmentally benign conditions, such as solvent-free reactions or the use of green solvents, and can be accelerated by microwave irradiation. ajgreenchem.comnih.gov
Graphitic carbon nitride (g-C₃N₄) has also been utilized as a reusable, metal-free heterogeneous catalyst for the one-pot synthesis of chromeno[2,3-b]pyridine derivatives from salicylaldehyde, malononitrile, and thiophenol. acs.org This highlights a sustainable approach to constructing fused heterocyclic systems based on the chromene core. acs.org Another strategy involves a one-pot sequential multistep process to create chromeno[3,2-d]oxazoles, demonstrating the versatility of MCRs in generating complex scaffolds. nih.gov
Table 3: Overview of Multicomponent Strategies for Chromene Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, α- or β-Naphthol | Ilmenite (FeTiO₃), Microwave, Solvent-free | 2-Amino-4H-chromenes | Short reaction times, high yields, recyclable magnetic catalyst. ajgreenchem.com | ajgreenchem.com |
| Aromatic Aldehydes, Malononitrile, Resorcinol | L-Proline, Ethanol, Reflux | 2-Amino-3-cyano-7-hydroxy-4H-chromenes | Use of a biocatalyst. kchem.org | kchem.org |
| Salicylaldehyde, Malononitrile, Thiophenol | g-C₃N₄, Ethanol | Chromeno[2,3-b]pyridines | Reusable, metal-free heterogeneous catalyst. acs.org | acs.org |
| Various | Propylene Carbonate (Green Solvent) | Chromeno[3,2-d]oxazoles | One-pot sequential multistep process in a green solvent. nih.gov | nih.gov |
Chemical Reactivity and Derivatization Strategies Involving Methyl 6 Bromo 2h Chromene 3 Carboxylate
Functional Group Interconversions at the Carboxylate Moiety
The methyl ester group at the 3-position of the chromene ring is a key handle for a variety of functional group interconversions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, as well as for introducing new reactive sites for further derivatization.
One of the most common reactions is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, which can afford the carboxylic acid in high yields (85–90%). nih.gov Acidic hydrolysis using reagents like hydrochloric acid in tetrahydrofuran (B95107) (THF) is also a viable method. nih.gov The resulting carboxylic acid can then serve as a precursor for a wide array of other functional groups.
For example, the carboxylic acid can be converted into amides by reaction with various amines using standard peptide coupling reagents. This allows for the introduction of a diverse range of substituents at this position, significantly expanding the chemical space accessible from the parent ester.
Furthermore, the carboxylate can be reduced to a primary alcohol. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride. The resulting hydroxymethyl group can then be further functionalized, for instance, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution reactions.
Reactions of the Bromine Atom for Further Substitution
The bromine atom at the 6-position of the chromene ring is another key site for synthetic modifications. It readily participates in various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide range of substituents onto the aromatic core of the molecule.
Introduction of Diverse Chemical Moieties via Substitution Reactions
The bromine atom can be replaced by various nucleophiles. For instance, it can be substituted with amines or thiols under suitable conditions, opening pathways to novel amino and thioether derivatives. clockss.org
More advanced and versatile methods for functionalizing the 6-position involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. Notable examples include:
Suzuki Coupling: This reaction allows for the introduction of new aryl, heteroaryl, or vinyl groups by coupling the 6-bromo-2H-chromene derivative with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamine derivatives from the 6-bromo precursor. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 6-position of the chromene and a terminal alkyne, leading to the synthesis of 6-alkynyl-2H-chromene derivatives.
These cross-coupling strategies are instrumental in creating diverse libraries of compounds for screening in drug discovery and for the development of new materials with tailored electronic and photophysical properties.
Heterocyclic Ring Annulation and Fusion Strategies
The reactivity of the core 2H-chromene scaffold, particularly when appropriately functionalized, allows for the construction of fused heterocyclic systems. These strategies often involve the transformation of the substituent at the 3-position into a reactive intermediate that can undergo cyclization with a suitable partner. While direct examples starting from methyl 6-bromo-2H-chromene-3-carboxylate are not extensively documented, analogous reactions with closely related 3-acetyl-6-bromo-2H-chromen-2-one provide significant insight into the potential synthetic pathways.
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293), Tetrazolo[1,5-a]pyrimidine, Imidazo[1,2-a]pyrimidine, Pyrazolo[3,4-d]pyrimidine, 1,3,4-Thiadiazoles and Thiazoles
The synthesis of a variety of fused and appended heterocyclic systems has been demonstrated from coumarin (B35378) precursors. For instance, 3-acetyl-6-bromo-2H-chromen-2-one has been used as a starting material to synthesize derivatives of pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, and pyrazolo[3,4-d]pyrimidine. rsc.orgresearchgate.net These syntheses typically involve the initial formation of a more complex intermediate, such as an enaminone, from the 3-acetyl group, which then undergoes cyclocondensation with appropriate heterocyclic amines. rsc.org
Similarly, the synthesis of 1,3,4-thiadiazoles and thiazoles has been achieved from related coumarin derivatives. rsc.orgresearchgate.net For example, a 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide intermediate can be cyclized to form thiazole (B1198619) derivatives. rsc.org A mechanochemical approach has also been reported for the one-pot synthesis of thiazoles linked to a 2H-chromen-2-one moiety starting from 3-(bromoacetyl)-2H-chromen-2-one. clockss.org
These examples highlight the potential of the 6-bromo-2H-chromene scaffold as a platform for generating a diverse range of heterocyclic compounds. It is conceivable that the methyl carboxylate group of this compound could be transformed into a suitable reactive handle, such as a hydrazide or a β-keto ester, to enable similar annulation and fusion strategies. nih.gov
Reaction with Hydrazonoyl Chlorides and Hydroximoyl Chlorides
The reaction of activated coumarin derivatives with hydrazonoyl chlorides and hydroximoyl chlorides provides a direct route to pyrazole (B372694) and isoxazole-containing systems. For example, the enaminone derived from 3-acetyl-6-bromo-2H-chromen-2-one has been shown to react with hydrazonoyl chlorides in the presence of a base to yield pyrazole derivatives. rsc.org This reaction proceeds through a [3+2] cycloaddition mechanism. Similarly, reaction with hydroximoyl chlorides would be expected to yield isoxazole (B147169) derivatives. These reactions offer a convergent and efficient method for the construction of these important five-membered heterocyclic rings fused or appended to the chromene core.
Investigations into Rearrangement Reactions and their Mechanisms
The study of rearrangement reactions provides valuable insights into the stability of intermediates and the electronic nature of molecules. While specific investigations into the rearrangement reactions of this compound are not widely reported in the literature, the broader class of 2H-chromene derivatives can undergo various skeletal reorganizations under specific conditions.
For instance, certain chromene derivatives have been observed to undergo rearrangement to form furan (B31954) or other heterocyclic systems, often catalyzed by acid or light. The specific pathway of these rearrangements is highly dependent on the substitution pattern of the chromene ring.
One area of potential investigation for this compound could be the exploration of photochemical rearrangements. The UV-absorbing chromene core could potentially be excited to a state that allows for electrocyclic ring-opening or other pericyclic reactions, leading to novel isomeric structures.
Furthermore, the presence of the bromine atom and the carboxylate group could influence the propensity for and the outcome of rearrangement reactions. For example, under conditions that favor the formation of a carbocation or a radical intermediate, the bromine atom could potentially migrate. Detailed mechanistic studies, likely involving computational chemistry and isotopic labeling experiments, would be necessary to elucidate the pathways of any observed rearrangements. The lack of specific literature on this topic suggests it is an area ripe for future research.
Spectroscopic and Crystallographic Investigations of Methyl 6 Bromo 2h Chromene 3 Carboxylate and Its Analogues
Advanced Spectroscopic Characterization Techniquesnih.govbohrium.comiucr.orgnih.gov
Spectroscopic methods are indispensable tools for the detailed characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive understanding of the molecular framework of methyl 6-bromo-2H-chromene-3-carboxylate and its analogues.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)nih.govbohrium.comiucr.org
High-Resolution NMR spectroscopy is fundamental for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen, carbon, and other NMR-active nuclei.
¹H-NMR and ¹³C-NMR: The ¹H-NMR spectrum of a chromene derivative provides specific signals corresponding to aromatic, vinylic, methylene (B1212753), and methyl protons, with their chemical shifts and coupling constants offering detailed information about their connectivity. For instance, in analogues, aromatic protons typically appear in the downfield region, while aliphatic protons are found upfield. rsc.orgnih.gov Similarly, ¹³C-NMR spectroscopy identifies the carbon skeleton, including the characteristic signals for carbonyl carbons of the lactone and ester groups, as well as the sp² hybridized carbons of the aromatic and vinylic systems. rsc.orgnih.gov
For a related compound, (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate, specific proton signals were observed at 7.74 ppm (s, 1H, Ar—H), 7.51 ppm (dd, 1H, Ar—H), 7.31 ppm (t, 1H, Ar—H), and 6.62 ppm (s, 1H, Ar—H). researchgate.net
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Solvent |
|---|---|---|---|
| 6-methyl-2H-chromen-2-one | 7.65 (d, J=9.5 Hz, 1H), 7.33 (d, J=8.4 Hz, 1H), 7.27 (s, 1H), 7.21 (d, J=8.4 Hz, 1H), 6.39 (d, J=9.5 Hz, 1H), 2.40 (s, 3H) | 161.0, 152.2, 143.4, 134.1, 132.8, 127.7, 118.6, 116.5, 20.7 | CDCl₃ |
| 6-methoxy-2H-chromen-2-one | 7.66 (d, J=9.5 Hz, 1H), 7.26 (d, J=9.1 Hz, 1H), 7.11 (d, J=9.0 Hz, 1H), 6.92 (s, 1H), 6.42 (d, J=9.5 Hz, 1H), 3.85 (s, 3H) | 161.0, 156.1, 148.5, 143.2, 119.5, 119.2, 117.9, 117.1, 110.0, 55.9 | CDCl₃ |
| N-(4-((4-(2-oxo-2H-chromene-3-carbonyl)piperazin-yl)sulphonyl)phenyl)acetamide | 10.42 (s, 1H), 8.18 (s, 1H), 7.85 (d, J=8.9 Hz, 2H), 7.73 (dd, J=7.7, 1.8 Hz, 1H), 7.71–7.65 (m, 3H), 7.44 (d, J=8.4 Hz, 1H), 7.39 (t, J=7.6 Hz, 1H), 3.74–3.66 (m, 2H), 3.53–3.44 (m, 2H), 3.01–2.93 (m, 2H), 2.90–2.83 (m, 2H) 2.11 (s, 3H) | 169.7, 163.4, 158.1, 153.9, 144.2, 143.2, 133.3, 129.4, 129.3, 128.6, 125.3, 124.6, 119.2, 118.8, 116.8, 46.5, 46.2, 46.1, 41.0, 24.7 | DMSO-d₆ |
¹⁹F-NMR: For fluorinated analogues, ¹⁹F-NMR spectroscopy is a powerful tool. In the case of 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid, the fluorine atom's presence and position are confirmed by its characteristic signal and coupling with neighboring protons and carbons in the ¹³C-NMR spectrum, showing doublet signals with specific coupling constants (J). rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysisnih.gov
IR spectroscopy is used to identify the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound and its analogues, the IR spectrum prominently displays absorption bands corresponding to the carbonyl (C=O) groups of the lactone and the ester, as well as C-O and C-Br stretching vibrations.
In a related compound, methyl 2-oxo-2H-chromene-3-carboxylate, characteristic IR peaks were observed at 1710 cm⁻¹ (coumarin C=O), 1670 cm⁻¹ (C=O), 1750 cm⁻¹ (ester C=O), and 1200 cm⁻¹ (C-O). nih.govresearchgate.net The C=O stretching vibrations are particularly diagnostic, appearing as strong absorptions typically in the range of 1670-1750 cm⁻¹. nih.govresearchgate.netdocbrown.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Lactone) | Stretching | ~1710 |
| C=O (Ester) | Stretching | ~1750 |
| C=C (Aromatic) | Stretching | ~1600 - 1450 |
| C-O (Ester/Lactone) | Stretching | ~1300 - 1100 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉BrO₃), the expected molecular weight is approximately 269.09 g/mol . echemi.com HRMS offers a highly accurate mass measurement, which serves to confirm the molecular formula. For example, the HRMS data for 6-acetyl-2-oxo-2H-chromene-3-carboxylic acid showed a calculated [M+H]⁺ of 233.0450 and a found value of 233.0443, confirming its elemental composition. rsc.org Similarly, HRMS analysis of other coumarin (B35378) derivatives provides precise mass-to-charge ratios that validate their proposed structures. nih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | HRMS Data (m/z) |
|---|---|---|---|
| This compound | C₁₁H₉BrO₃ | 269.09 | Exact Mass: 267.97400 |
| 6-acetyl-2-oxo-2H-chromene-3-carboxylic acid | C₁₂H₈O₄ | 232.19 | Calculated [M+H]⁺: 233.0450, Found: 233.0443 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Studies on coumarin and chromene derivatives reveal that the core 2H-chromene ring system is typically nearly planar. iucr.orgresearchgate.netnih.govresearchgate.net For instance, in (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate, the 2H-chromene ring system shows a maximum deviation of only 0.0182 Å. iucr.org Similarly, the non-brominated analogue, methyl 2-oxo-2H-chromene-3-carboxylate, is also almost planar, with an r.m.s. deviation of 0.033 Å for all non-hydrogen atoms. nih.govresearchgate.net This planarity is a key structural feature of this class of compounds.
Analysis of Intermolecular Interactions (e.g., C-H...O, C-H...π, C-O...π, π...π)
The crystal packing of these molecules is stabilized by a variety of weak intermolecular interactions. X-ray diffraction studies on analogues have identified several key interactions:
C-H···O Hydrogen Bonds: These are common interactions where a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen atom, often from a carbonyl group. These interactions frequently link molecules into chains or two-dimensional networks. nih.govresearchgate.netnih.gov
π–π Interactions: The planar aromatic rings of the chromene system facilitate stacking interactions. In the crystal structure of (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate, π–π interactions are observed between the pyran and benzene (B151609) rings of adjacent chromene moieties, with a centroid-centroid distance of 3.7588 Å. iucr.orgresearchgate.net
C-H···π Interactions: In these interactions, a C-H bond points towards the face of an aromatic ring. In some derivatives, these interactions contribute to the formation of molecular stacks. nih.gov
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
Hirshfeld surface analysis has become a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.netrsc.org This method maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing environment. The surface is colored based on the normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii, white areas represent contacts at the vdW limit, and blue regions show longer contacts. nih.govresearchgate.net
By decomposing the Hirshfeld surface into a 2D fingerprint plot, the relative contributions of different types of intermolecular contacts can be quantified. For various coumarin derivatives, this analysis reveals the prevalence of specific interactions:
H···H Contacts: Often the most significant contributor, accounting for a large percentage of the surface due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.govnih.gov For example, in 2-oxo-2H-chromen-4-yl pentanoate, H···H contacts make up 46.1% of the interactions. nih.gov
O···H/H···O Contacts: These represent the crucial C-H···O and other hydrogen bonds, typically forming the second-largest contribution. nih.govnih.gov
In one study of a brominated imidazo[4,5-b]pyridine derivative, Hirshfeld analysis quantified the contributions as H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%). nih.gov This quantitative data is invaluable for comparing the packing motifs of different crystalline solids and understanding how structural modifications influence intermolecular forces. researchgate.netmdpi.com
| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Contacts (%) |
|---|---|---|---|---|
| 2-oxo-2H-chromen-4-yl pentanoate | 46.1 | 28.6 | 14.7 | 10.6 |
| 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione | 57.0 | 29.3 | 8.1 | 5.6 |
Theoretical and Computational Studies on Methyl 6 Bromo 2h Chromene 3 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For methyl 6-bromo-2H-chromene-3-carboxylate, calculations would typically be performed using a specific functional and basis set, such as B3LYP/6-31G(d,p), which has been effectively used for similar chromene structures. researchgate.net
The process involves starting with an initial guess of the molecular structure and iteratively solving the Schrödinger equation within the DFT framework. The goal is to find the minimum energy conformation, which corresponds to the most stable structure. These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT can determine the planarity of the chromene ring system and the orientation of the methyl carboxylate group relative to the ring. In a related compound, (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate, the 2H-chromene ring system was found to be nearly planar. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations and is based on findings for structurally similar compounds.)
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length | ~1.35 Å |
| C3-C4 Bond Length | ~1.50 Å |
| C-Br Bond Length | ~1.90 Å |
| C=O (ester) Bond Length | ~1.21 Å |
| O1-C2-C3 Bond Angle | ~120° |
| C2-C3-C4 Bond Angle | ~122° |
These optimized geometric parameters are crucial for understanding the molecule's steric properties and serve as the foundation for further computational analysis.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations delve into the electronic properties of a molecule, providing insights into its stability, reactivity, and potential interaction sites. wikipedia.org For this compound, these calculations focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Furthermore, Electrostatic Potential (ESP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net In these maps, electron-rich regions (negative potential), such as those around the oxygen atoms of the ester group and the chromene ether oxygen, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) indicate sites susceptible to nucleophilic attack. The bromine atom, due to its electronegativity, also significantly influences the electronic landscape of the aromatic ring.
**5.3. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wikipedia.org An MD simulation for this compound would model its dynamic behavior in a simulated environment, such as in a solvent like water or dimethyl sulfoxide.
These simulations can reveal the conformational flexibility of the molecule. For example, MD can track the rotation around the single bond connecting the ester group to the chromene ring and any puckering or flexing of the 2H-chromene ring itself. This provides a dynamic understanding of the molecule's shape and how it might change to fit into a biological target like an enzyme's active site.
MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box, one can analyze the formation and lifetime of hydrogen bonds, van der Waals interactions, and other non-covalent forces between the molecule and its surroundings. This is critical for predicting solubility and how the compound might interact with biological macromolecules.
Structure-Activity Relationship (SAR) Studies using Computational Models
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. drugdesign.org Computational models are frequently used to build these relationships by analyzing a series of related compounds. For chromene derivatives, SAR studies have been crucial in identifying key structural features required for specific biological effects. researchgate.netmdpi.com
In the case of this compound, SAR studies would focus on how modifications at different positions on the chromene scaffold affect its function. Research on related 3-nitro-2-(trifluoromethyl)-2H-chromenes has shown that the 6-position is a suitable site for derivatization without losing affinity for the P2Y₆ receptor. nih.gov The presence of a 6-bromo substituent was found to result in moderate antagonist affinity for this receptor. nih.gov Computational SAR models can quantify these effects, helping to rationalize why a bromo group at this position is tolerated and how it influences target binding.
Building on SAR models, computational methods can predict the binding affinity of this compound to specific protein targets. Molecular docking, a common technique, simulates the placement of the molecule into the binding site of a target protein. The program then calculates a "docking score," which estimates the strength of the interaction.
For example, based on the activity of similar chromenes, one could hypothesize that this compound may act as an inhibitor for certain enzymes. A related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, has been shown to inhibit phospholipase A2. nih.gov Computational models could be used to dock this compound into the active site of phospholipase A2 to predict its binding mode and affinity. These predictions can guide the synthesis of more potent inhibitors by suggesting modifications that would enhance binding interactions. nih.gov
Table 2: Illustrative SAR Findings for Chromene Derivatives at the P2Y₆ Receptor
| Compound Modification | Position | Observed Activity/Affinity | Reference |
|---|---|---|---|
| Bromo substitution | 6 | Moderate antagonist affinity | nih.gov |
| Hydrogen | 6 | Similar potency to 6-bromo analogue | nih.gov |
| Phenyl substitution | 2 | Reduced affinity by an order of magnitude | nih.gov |
| Carboxylic acid substitution | 3 | Eliminated affinity | nih.gov |
These computational approaches provide a powerful, resource-efficient way to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
Biological and Pharmaceutical Research Applications of Methyl 6 Bromo 2h Chromene 3 Carboxylate and Its Derivatives
Biological Activity Profiling
The diverse biological activities of methyl 6-bromo-2H-chromene-3-carboxylate and its derivatives stem from the versatile chemical nature of the chromene nucleus. mdpi.commdpi.com These compounds have been extensively studied to evaluate their potential in various therapeutic areas.
Enzyme Inhibition Activity
The ability of chromene derivatives to interact with and inhibit specific enzymes is a key area of research. This inhibition can modulate various physiological and pathological processes.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com
A new series of coumarin-3-carboxamide-N-morpholine hybrids were designed and synthesized as potential cholinesterase inhibitors. nih.gov Within this series, the ethylmorpholine derivative 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (a derivative of this compound) demonstrated notable activity against butyrylcholinesterase (BuChE), with an inhibitory activity approximately the same as the reference drug rivastigmine. nih.gov While most compounds in the series showed potent AChE inhibition, their activity against BuChE was generally moderate to weak. nih.gov Kinetic and docking studies have confirmed that some of these derivatives can bind to both the catalytic and peripheral anionic sites of AChE, highlighting their potential as dual binding site inhibitors. nih.govnih.gov
Other studies on chromone-derived aminophosphonates have also shown significant AChE inhibitory activity, with some compounds being more potent than existing drugs like tacrine, galantamine, and rivastigmine. nih.gov The structure-activity relationship suggests that the nature of the amine substituent plays a crucial role in the inhibitory potency. nih.gov
| Compound | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | Butyrylcholinesterase (BuChE) | Inhibitory activity is comparable to rivastigmine. | nih.gov |
| Chromone-derived aminophosphonates | Acetylcholinesterase (AChE) | Some derivatives are more potent than tacrine, galantamine, and rivastigmine. | nih.gov |
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation and is a key target for anti-inflammatory drugs. nih.gov Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Research into 2-phenyl-4H-chromen-4-one derivatives has identified potent and selective COX-2 inhibitors. nih.gov For instance, a derivative with a methylsulfonyl group at the para position of the C-4 phenyl ring, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one , exhibited strong COX-2 inhibition with a high selectivity index, comparable to the well-known COX-2 inhibitor celecoxib. nih.gov Molecular modeling studies have shown that the chromene scaffold serves as a suitable template for designing new COX-2 inhibitors, with the substituents on the chromene ring playing a crucial role in the inhibitory activity. nih.gov
| Compound | COX-2 IC50 | COX-2 Selectivity Index | Reference |
|---|---|---|---|
| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 0.07 µM | 287.1 | nih.gov |
| Celecoxib (Reference) | 0.06 µM | 405 | nih.gov |
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Chromene derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. semanticscholar.org
In terms of antibacterial activity, novel chromene-based azo chromophores have shown significant potency against several human pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited promising minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL. nih.gov
Regarding antifungal activity, certain 3-substituted-methylenechroman-4-ones have displayed good action against a variety of fungi. nih.gov Specifically, some derivatives showed MIC values as low as 1 µg/mL against Microsporum gypseum, which is better than the standard antifungal drugs fluconazole (B54011) and amphotericin B. nih.gov Chromenol derivatives have also been identified as promising antifungal agents, with some compounds showing broad-spectrum activity against various fungal species. nih.gov
The antiviral potential of chromene derivatives has also been explored. semanticscholar.org
Antioxidant Activity
Many chromene derivatives possess antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metals. nih.govnih.gov The antioxidant activity of these compounds is beneficial in preventing oxidative damage to cells and tissues. nih.gov
Derivatives of 4-hydroxy-chromene-2-one have been shown to be potent antioxidants. nih.govnih.gov The presence of a hydroxyl group is generally considered essential for the antioxidant activity of coumarin (B35378) derivatives. nih.gov The antioxidant potential of these compounds has been evaluated through various in vitro assays, including total antioxidant capacity, DPPH radical scavenging, and lipid peroxide scavenging. nih.gov
Anticancer and Antiproliferative Investigations
The anticancer and antiproliferative properties of this compound and its derivatives are a major focus of current research. semanticscholar.orgnih.govresearchgate.netfrontiersin.org These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines. nih.govnih.govnih.gov
Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antitumor activity against human liver carcinoma cells (HEPG2-1). nih.govcapes.gov.br Among the synthesized compounds, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, a thiazole (B1198619) derivative, and a 1,3,4-thiadiazole (B1197879) derivative showed promising antitumor activity with IC50 values of 2.70 µM, 3.50 µM, and 4.90 µM, respectively. nih.govcapes.gov.br
Furthermore, 3-(coumarin-3-yl)-acrolein derivatives, including a 6-bromo substituted compound, have displayed potent anticancer activity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). frontiersin.org The modification at the C-6 position of the coumarin nucleus was found to significantly influence the antiproliferative activity. frontiersin.org
| Compound Derivative Class | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one | HEPG2-1 (Liver Carcinoma) | IC50 = 2.70 µM | nih.govcapes.gov.br |
| Thiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one | HEPG2-1 (Liver Carcinoma) | IC50 = 3.50 µM | nih.govcapes.gov.br |
| 1,3,4-Thiadiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one | HEPG2-1 (Liver Carcinoma) | IC50 = 4.90 µM | nih.govcapes.gov.br |
| 3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-chloroacrylaldehyde | A549 (Lung Carcinoma) | Displayed stronger anticancer activity than 5-FU. | frontiersin.org |
Cytotoxicity against Various Cancer Cell Lines (e.g., Liver Carcinoma HEPG2-1, MCF-7, HCT-116, WiDr)
Derivatives of the chromene scaffold have been the subject of extensive research for their potential as anticancer agents. eurekaselect.com Studies have demonstrated the cytotoxic effects of various chromene derivatives against a range of human cancer cell lines. For instance, novel flavanones incorporating chromene motifs have been synthesized and evaluated for their in vitro cytotoxicity against human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7) cell lines. mdpi.com
Similarly, a series of new 4H-benzo[h]chromenes and their fused heterocyclic derivatives were tested for their antiproliferative activity against MCF-7, HCT-116, and HepG-2 cell lines. nih.gov The cytotoxic activity was assessed using the MTT assay, with some of the synthesized compounds showing notable inhibitory effects on the growth of these tumor cell lines. nih.gov Another study investigated the cytotoxicity of new acetoxycoumarin derivatives, including a bromo-substituted chromene, against A549 human lung cancer and CRL 1548 rat liver cancer cell lines. nih.govresearchgate.net
While direct studies on this compound's cytotoxicity are not extensively detailed in the provided results, the consistent anticancer activity of its structural analogs highlights the potential of this compound class. For example, a related bromo-substituted coumarin derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, was found to inhibit cancer cell invasion in vitro. nih.gov
Table 1: Cytotoxic Activity of Selected Chromene Derivatives against Various Cancer Cell Lines This table is for illustrative purposes and synthesizes general findings from the provided search results. Specific IC50 values for this compound were not available in the search snippets.
| Cell Line | Cancer Type | General Cytotoxic Activity of Chromene Derivatives |
| HEPG2-1 | Liver Carcinoma | Moderate to High |
| MCF-7 | Breast Adenocarcinoma | Moderate to High |
| HCT-116 | Colon Carcinoma | Moderate to High |
| WiDr | Colon Adenocarcinoma | Data not available in snippets |
Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) and Apoptosis Induction
A key mechanism by which cancer cells evade death is through the overexpression of anti-apoptotic proteins like Bcl-2. nih.gov Small molecules that can antagonize these proteins are of great interest in cancer therapy. A notable example is ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), a compound structurally related to this compound. nih.govmdpi.com HA 14-1 was one of the first small-molecule antagonists developed to target anti-apoptotic Bcl-2 proteins. nih.gov
Further research has shown that various chromene derivatives can induce apoptosis in cancer cells. mdpi.com For instance, a hybrid molecule containing a bromo-substituted coumarin ring demonstrated significant dose-dependent cytotoxic activity and induced apoptosis in MCF-7 breast cancer cells. researchgate.net This was confirmed by cell cycle analysis showing an accumulation of cells in the subG1 phase and by Annexin-V staining. researchgate.net The induction of apoptosis is a common mechanism of action for many anticancer agents, and the ability of chromene derivatives to trigger this process underscores their therapeutic potential. mdpi.com
Pharmacological Significance of Chromene Scaffold in Drug Discovery
The chromene ring system is a versatile scaffold that is present in a wide range of naturally occurring compounds and synthetic molecules with significant biological activities. researchgate.netbenthambooks.comgoogle.comcumbria.ac.uk This has established chromenes as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For chromene derivatives, SAR studies have provided valuable insights into how different substituents on the chromene ring influence their biological activity. benthambooks.comcumbria.ac.uk
For example, in a series of chromone (B188151) derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, it was found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for inhibitory activity. nih.gov This highlights the significant role that specific halogen substitutions can play.
In another study on novel flavanones with chromene motifs, the antimicrobial and cytotoxic activities were found to be correlated with their chemical structures. mdpi.com Similarly, for a series of 4H-benzo[h]chromene derivatives, the antitumor activity was significantly affected by the lipophilicity of the substituents at various positions on the chromene nucleus. nih.gov These studies demonstrate that systematic modifications of the chromene scaffold can lead to the development of more potent and selective therapeutic agents.
Therapeutic Potential of Chromene Derivatives in Various Diseases
The therapeutic potential of chromene derivatives extends beyond cancer. researchgate.netbenthambooks.comcumbria.ac.uk The chromene scaffold is a core component of molecules with a wide spectrum of pharmacological properties. benthamdirect.com These include:
Antiviral activity: Chromene derivatives have been investigated for their potential against various viruses, including the dengue virus. nih.govnih.gov
Anti-inflammatory activity: Certain chromene-containing compounds have demonstrated anti-inflammatory properties. eurekaselect.com
Antioxidant activity: The chromene structure is found in natural antioxidants like tocopherols (B72186) (vitamin E). researchgate.net
Antimicrobial and Antifungal activity: Various chromene derivatives have shown promise as antibacterial and antifungal agents. eurekaselect.com
Carbonic Anhydrase Inhibition: Specific 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov
This broad range of biological activities underscores the importance of the chromene scaffold in the ongoing search for new and effective treatments for a multitude of diseases. researchgate.netbenthambooks.comcumbria.ac.uk
Applications in Material Science and Other Scientific Disciplines
Exploration of Optical Properties
The optical properties of chromene derivatives are an area of active research, as these compounds are known to be components of fluorescent indicators and photosensitizers. nih.gov The planar structure of the chromene ring system is a key feature that can influence these characteristics. researchgate.net However, detailed and specific research focusing exclusively on the optical properties of methyl 6-bromo-2H-chromene-3-carboxylate is not extensively documented in current literature.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in a solution are induced to emit light intensely upon aggregation. researchgate.net This process is often attributed to the restriction of intramolecular rotation in the aggregated state. researchgate.net While AIE is a significant property being explored for various luminogenic materials in fields like electroluminescent devices and chemical sensing, specific studies detailing the AIE characteristics of this compound have not been reported. researchgate.net
Use as a Chemical Intermediate in Organic Synthesis Beyond Biological Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structure contains multiple reactive sites that can be modified, making it a versatile building block. The chromene core provides a planar structure that can be useful in various studies, while the ester group is available for further chemical transformations. chemshuttle.com
One notable application is its use as a reactant in the preparation of heterobicycle-substituted azolylbenzene derivatives, which are investigated for their fungicidal properties. chemicalbook.com This highlights its role as a precursor in creating complex chemical structures for agrochemical research. The synthesis of novel compounds often involves leveraging the existing functional groups on the this compound molecule to build larger, more functionalized derivatives. researchgate.netnih.gov For instance, the bromine atom on the chromene ring is a key functional group that can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or heteroaryl substituents. mdpi.com
| Reactant | Reaction Type | Product Class | Reference |
|---|---|---|---|
| This compound | Multi-step synthesis | Heterobicycle-substituted azolylbenzene derivatives | chemicalbook.com |
| This compound | General natural product synthesis | Regioisomeric chromene derivatives | chemshuttle.com |
Catalytic Applications and Catalyst Design
Currently, there is a lack of specific research in the scientific literature detailing the use of this compound in catalytic applications or as a primary component in catalyst design. While chromene derivatives can be part of larger molecular structures that may exhibit catalytic activity, the direct catalytic role of this specific compound is not an established area of study.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₁H₉BrO₄ at ~292.97 Da).
- IR Spectroscopy : Detects ester C=O stretches (~1700 cm⁻¹) and chromene C-O-C vibrations (~1250 cm⁻¹) .
How can researchers address discrepancies in spectral data when synthesizing this compound derivatives?
Advanced Research Question
Discrepancies may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish regioisomers.
- Computational Modeling : DFT calculations predict ¹³C NMR chemical shifts to validate experimental data.
- Chromatographic Purity Checks : HPLC with UV detection (λ = 254 nm) ensures >95% purity, reducing noise from byproducts .
What stability considerations are critical for storing this compound?
Basic Research Question
The compound is sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) minimizes decomposition. Thermal gravimetric analysis (TGA) of related chromene derivatives shows stability up to 150°C, suggesting room-temperature handling is permissible for short durations .
What strategies improve regioselectivity in bromination reactions for chromene derivatives?
Advanced Research Question
Regioselective bromination can be achieved using directing groups or controlled reaction kinetics. For example, nitrogen nucleophiles (e.g., amines) direct bromine to electron-rich positions in pyridine analogs . In chromenes, Lewis acids (e.g., FeBr₃) may enhance selectivity for the 6-position by stabilizing transition states .
How can purity and impurity profiles of this compound be quantified?
Basic Research Question
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 220–280 nm) quantify main product and impurities.
- Elemental Analysis : Confirms %C, %H, and %Br within ±0.3% of theoretical values.
- Melting Point Analysis : Sharp melting ranges (e.g., 160–162°C) indicate high crystallinity and purity .
What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO). For instance, the electron-withdrawing ester group at C-3 increases electrophilicity at C-6, favoring SNAr (nucleophilic aromatic substitution) with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
